1-Chloro-4-(propan-2-yloxy)butane
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Overview
Description
1-Chloro-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(propan-2-yloxy)butane can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ether linkage can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(propan-2-yloxy)butanol.
Oxidation: Various carbonyl compounds, depending on the extent of oxidation.
Reduction: Butane and isopropanol.
Scientific Research Applications
1-Chloro-4-(propan-2-yloxy)butane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom and ether linkage confer reactivity, allowing the compound to participate in nucleophilic substitution and other reactions. These interactions can modify the structure and function of target molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-butane: Lacks the ether linkage, making it less reactive in certain types of reactions.
4-(propan-2-yloxy)butanol: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
1-Chloro-4-(methoxy)butane: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
1-Chloro-4-(propan-2-yloxy)butane is unique due to its combination of a chlorine atom and an ether linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C7H15ClO |
---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-4-propan-2-yloxybutane |
InChI |
InChI=1S/C7H15ClO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
KDHGXSOYHUAMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCl |
Origin of Product |
United States |
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